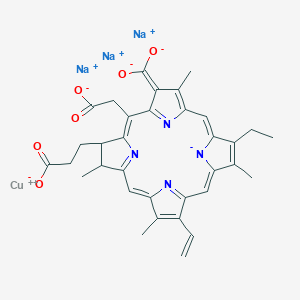![molecular formula C31H42O11 B1632335 [(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihidroxi-9,9,18-trimetil-5,14-dioxo-4,8,21-trioxahexaciclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-il]-1-[(2S)-4-metil-5-oxooxolan-2-il]propil] acetato CAS No. 1033288-92-4](/img/structure/B1632335.png)
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihidroxi-9,9,18-trimetil-5,14-dioxo-4,8,21-trioxahexaciclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-il]-1-[(2S)-4-metil-5-oxooxolan-2-il]propil] acetato
Descripción general
Descripción
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate is a useful research compound. Its molecular formula is C31H42O11 and its molecular weight is 590.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibióticos macrólidos: Un análisis exhaustivo: Los antibióticos macrólidos son una clase de productos naturales conocidos por sus complejas estructuras macrocíclicas y diversas actividades biológicas. A continuación, se presenta un análisis detallado de sus aplicaciones de investigación científica, centrándose en usos únicos:
Propiedades inmunomoduladoras
Los macrólidos han sido reconocidos por sus propiedades no antimicrobianas, particularmente como agentes inmunomoduladores. Han demostrado potencial en el tratamiento de enfermedades inflamatorias de las vías respiratorias y se están explorando para otras enfermedades no pulmonares debido a su capacidad para modular las respuestas inmunitarias .
Agentes antibacterianos contra cepas resistentes a los medicamentos
Los investigadores han estado desarrollando química práctica para construir estructuras de macrólidos para descubrir nuevos antibióticos que aborden los problemas de resistencia bacteriana. Esto incluye esfuerzos para crear macrólidos efectivos contra patógenos multirresistentes .
Tratamiento del asma y la inflamación respiratoria
En pacientes con asma, ciertos macrólidos pueden disminuir el recuento de eosinófilos y neutrófilos, inhibir la migración de neutrófilos y reducir las concentraciones de diversas citoquinas inflamatorias en las secreciones respiratorias .
Inhibición de la síntesis de proteínas
Los macrólidos inhiben la síntesis de proteínas bacterianas mediante la unión reversible al ARNr 23S en o cerca del centro de la peptidil transferasa, lo cual es crucial para el tratamiento de infecciones del tracto respiratorio superior e inferior .
Potenciación de los antibióticos existentes
Algunos compuestos naturales y sintéticos han demostrado efectividad en la potenciación de los antibióticos macrólidos contra patógenos multirresistentes, lo cual es una estrategia prometedora para combatir la resistencia antimicrobiana (AMR) .
Estudios de impacto ambiental
Los antibióticos macrólidos son contaminantes emergentes ampliamente detectados en los medios ambientales. Los estudios se centran en su migración, transformación y eliminación de los sistemas ambientales para comprender y mitigar su impacto .
Propiedades
IUPAC Name |
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14-,16-,17-,18-,19+,21+,22-,23-,26-,28+,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAOTAZULSEBL-ZFEIYXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



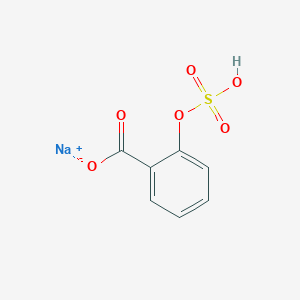
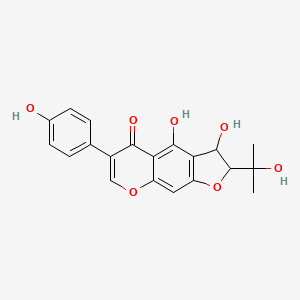
![1H-Pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1632258.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)
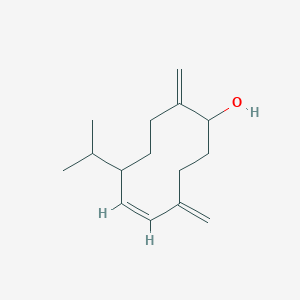
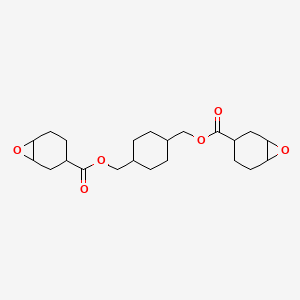

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)


